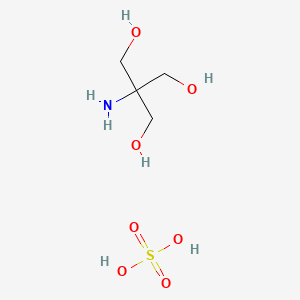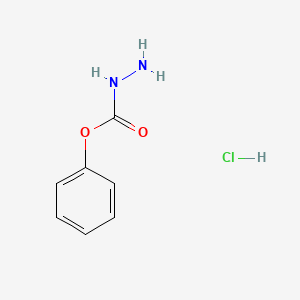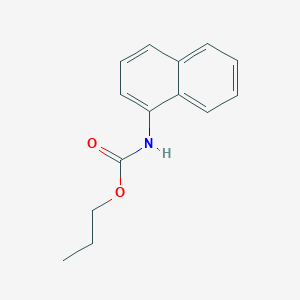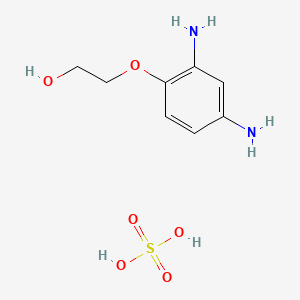
Tris(hydroxymethyl)aminomethane sulfate
Descripción general
Descripción
Tris(hydroxymethyl)aminomethane sulfate is an organic compound widely used in biochemistry and molecular biology. It is known for its buffering properties, making it essential in various laboratory applications. The compound is particularly valuable in maintaining stable pH levels in solutions, which is crucial for many biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(hydroxymethyl)aminomethane sulfate can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to produce tris(hydroxymethyl)nitromethane. This intermediate is then reduced to tris(hydroxymethyl)aminomethane. The final step involves the reaction of tris(hydroxymethyl)aminomethane with sulfuric acid to form the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline form and requires careful handling to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Tris(hydroxymethyl)aminomethane sulfate undergoes various chemical reactions, including:
Condensation Reactions: The primary amine group can react with aldehydes to form imines.
Complexation Reactions: It can form complexes with metal ions in solution.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes under mild acidic or neutral conditions.
Complexation Reactions: Often occur in aqueous solutions with metal salts.
Major Products:
Condensation Reactions: Imines or Schiff bases.
Complexation Reactions: Metal ion complexes.
Aplicaciones Científicas De Investigación
Tris(hydroxymethyl)aminomethane sulfate is extensively used in various scientific fields:
Mecanismo De Acción
The buffering action of tris(hydroxymethyl)aminomethane sulfate involves the neutralization of acids and bases, maintaining a stable pH. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to form water and a protonated or deprotonated form of the buffer. This mechanism is crucial in biological systems where pH stability is necessary for enzyme activity and other biochemical processes .
Comparación Con Compuestos Similares
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Trometamol)
- Tris(hydroxymethyl)aminomethane hydrochloride
- Tris(hydroxymethyl)aminomethane acetate
Comparison: Tris(hydroxymethyl)aminomethane sulfate is unique due to its sulfate group, which enhances its solubility and buffering capacity in certain applications. Compared to its hydrochloride and acetate counterparts, the sulfate form is less likely to interfere with biochemical reactions involving chloride or acetate ions .
Propiedades
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRFNWFXORHARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6992-38-7 | |
| Details | Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60946470 | |
| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23654-78-6 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(E)-N'-[N'-(2-methoxyphenyl)carbamimidoyl]carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7771570.png)


![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)

